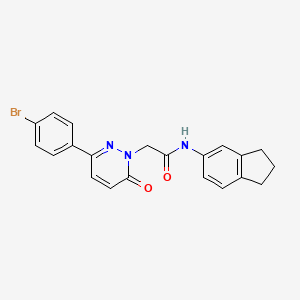
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18BrN3O2 and its molecular weight is 424.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic molecule that features a complex structure comprising a pyridazine core and various functional groups. This article delves into its biological activities, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18BrN3O, with a molecular weight of approximately 396.26 g/mol. The structure includes:
- A bromophenyl group, which may enhance its biological interactions.
- A pyridazine core that is known for its diverse pharmacological properties.
- An acetamide moiety that contributes to the compound's solubility and stability.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown promising antiproliferative effects against various cancer cell lines, including:
- HT-29 (colon carcinoma)
- MCF7 (breast carcinoma)
- M21 (skin melanoma)
Table 1 summarizes the antiproliferative activity of related compounds:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.5 | HT-29 |
| Compound B | 0.7 | MCF7 |
| Compound C | 0.9 | M21 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy in targeting cancer cells resistant to conventional therapies.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of cell cycle progression , particularly at the G2/M phase.
- Disruption of microtubule formation, akin to the action of established chemotherapeutic agents like paclitaxel.
In vitro studies have demonstrated that the compound binds to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyridazine core through cyclization reactions.
- Introduction of the bromophenyl group via halogenation.
- Coupling with the acetamide moiety using standard amide bond formation techniques.
Case Studies
Research has highlighted several case studies involving similar compounds with notable biological activity:
- Antiproliferative Studies : A series of pyridazine derivatives were evaluated for their effects on human cancer cell lines, revealing that structural modifications significantly influenced their potency and selectivity .
- In Vivo Tumor Growth Inhibition : Chick chorioallantoic membrane assays demonstrated that certain derivatives effectively inhibited angiogenesis and tumor growth, suggesting potential for further development as anticancer agents .
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2/c22-17-7-4-15(5-8-17)19-10-11-21(27)25(24-19)13-20(26)23-18-9-6-14-2-1-3-16(14)12-18/h4-12H,1-3,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFFWWJHHBYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














